molecular formula C15H24N4O2S B2720225 2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide CAS No. 1323566-22-8

2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2720225
CAS No.: 1323566-22-8
M. Wt: 324.44
InChI Key: LHIQCZFFNHBDJG-UHFFFAOYSA-N
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Description

2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of acetamides

Mechanism of Action

Target of Action

The primary targets of the compound “2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide” are currently unknown. The compound is a derivative of 5-methyl-1,3,4-thiadiazol , which is known to have various biological activities . .

Mode of Action

Given its structural similarity to 5-methyl-1,3,4-thiadiazol , it may interact with biological targets in a similar manner.

Biochemical Pathways

As a derivative of 5-methyl-1,3,4-thiadiazol , it may influence similar pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions using suitable piperidine derivatives.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring.

    Reduction: Reduction reactions could target the acetamide group or the thiadiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide: Lacks the tetrahydrofuran ring.

    N-((tetrahydrofuran-2-yl)methyl)acetamide: Lacks the thiadiazole and piperidine rings.

Uniqueness

The presence of the thiadiazole, piperidine, and tetrahydrofuran rings in a single molecule makes 2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S/c1-11-17-18-15(22-11)12-4-6-19(7-5-12)10-14(20)16-9-13-3-2-8-21-13/h12-13H,2-10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIQCZFFNHBDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)CC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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